7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Description
Properties
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(2)3-8-7(4-10-6-9)5-11-12-8;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBDJMKBTQMAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically follows a multi-step synthetic pathway centered on cyclization reactions that form the pyrazoloazepine ring system:
Starting Materials: The synthesis often begins with appropriately substituted amines and diketones or ketoesters. These precursors provide the nitrogen atoms and carbon framework necessary for ring formation.
Cyclization Step: Under acidic conditions, especially using strong acids such as hydrochloric acid, the amine and diketone/ketoester undergo cyclization to form the pyrazoloazepine core. The acidic medium facilitates ring closure by protonating carbonyl groups and activating electrophilic centers.
Formation of Dihydrochloride Salt: After the core structure is formed, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.
Reaction Conditions: Typical reaction temperatures range from ambient to reflux, depending on the specific reagents and solvents used. Solvents such as ethanol, methanol, or acetic acid are commonly employed to dissolve reactants and control reaction kinetics.
Chemical Reaction Analysis Relevant to Preparation
The compound's preparation is influenced by its chemical reactivity:
| Reaction Type | Reagents/Conditions | Purpose in Synthesis |
|---|---|---|
| Cyclization | Substituted amines + diketones/ketoesters, HCl (acidic medium) | Formation of pyrazoloazepine ring |
| Salt Formation | HCl (excess) | Conversion to dihydrochloride salt for stability |
| Oxidation (if needed) | KMnO4, H2CrO4 | Functional group modification (not primary in synthesis) |
| Reduction (if needed) | LiAlH4, H2 with catalyst | Functional group modification (rare in core synthesis) |
Summary Table of Preparation Parameters
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Starting material prep | Substituted amines, diketones/ketoesters | Ambient to reflux, acidic media | Precursors ready for cyclization |
| Cyclization | Hydrochloric acid, solvent (EtOH/MeOH) | Acidic, reflux or room temp | Pyrazoloazepine core formed |
| Salt formation | Excess HCl | Room temperature | Dihydrochloride salt obtained |
| Purification | Crystallization, chromatography | Variable | Pure final product |
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes. It may serve as a tool compound for probing biological pathways and understanding disease mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Core Structural Differences
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Notes:
Commercial and Regulatory Status
Table 3: Supplier and Regulatory Overview
Insights :
- The target compound’s broad supplier network ensures consistent availability for research, while analogs like the azepin-4-one are less accessible .
Biological Activity
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound within the pyrazole family known for its diverse biological activities. This article reviews its pharmacological properties, synthesizes various research findings, and presents case studies that illustrate its therapeutic potential.
- Chemical Formula : C₁₅H₁₉N₃
- CAS Number : 1271631-65-2
- Molecular Weight : 245.33 g/mol
Biological Activities
Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor effects.
1. Anti-inflammatory Activity
Recent studies have shown that compounds containing the pyrazole nucleus can significantly inhibit pro-inflammatory cytokines. For instance:
- A series of novel pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented:
- A study evaluated various substituted pyrazoles against E. coli and S. aureus, revealing that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 11 | E. coli | 15 |
| Compound 16 | S. aureus | 20 |
3. Antitumor Activity
In vitro studies have indicated potential antitumor properties:
- Pyrazole derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Several studies provide insights into the biological efficacy of this compound:
- Case Study on Anti-tubercular Activity :
- Case Study on Antiamoebic Activity :
Pharmacological Mechanisms
The mechanisms by which pyrazole compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many pyrazoles inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Cell Signaling : These compounds can affect signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. How to address discrepancies in crystallographic data for salt forms?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., Cl···H-N interactions) to confirm dihydrochloride stoichiometry .
- PXRD : Compare experimental patterns with simulated data (Mercury 4.0 software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
